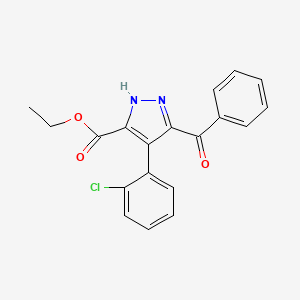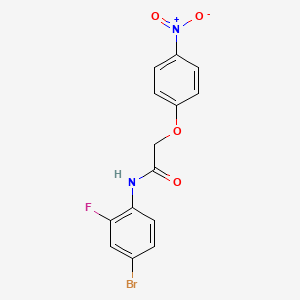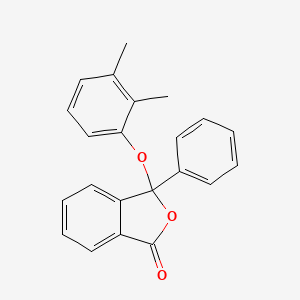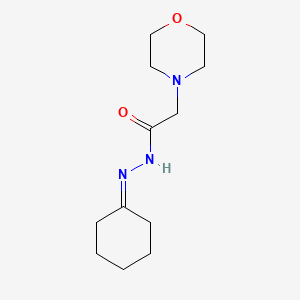
2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate is a chemical compound that has attracted significant attention in scientific research. It is commonly used as a probe for studying protein dynamics and interactions in biological systems.
作用機序
The mechanism of action of 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate involves its ability to undergo a photochemical reaction upon exposure to ultraviolet (UV) light. The compound absorbs UV light at a wavelength of 365 nm, which causes it to undergo a photochemical reaction and release a nitrobenzyl cation. The nitrobenzyl cation can then react with a nearby nucleophile, such as an amino acid residue in a protein, to form a covalent bond. This covalent bond can be used to monitor protein dynamics and interactions.
Biochemical and Physiological Effects
2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is commonly used in vitro experiments to study protein dynamics and interactions.
実験室実験の利点と制限
The advantages of using 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate in lab experiments include its high sensitivity, specificity, and versatility. It can be used to study a wide range of proteins and biological systems. It is also a non-toxic compound that does not interfere with biological processes. The limitations of using 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate in lab experiments include its dependence on UV light, which can cause photobleaching and phototoxicity. It also requires specialized equipment, such as a fluorescence microscope, to monitor protein dynamics and interactions.
将来の方向性
There are several future directions for research involving 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate. One direction is to develop new derivatives of the compound that have improved sensitivity, specificity, and photostability. Another direction is to use the compound in vivo to study protein dynamics and interactions in living organisms. This would require the development of new methods for delivering the compound to specific tissues and cells. A third direction is to use the compound in drug discovery and development to identify new targets for therapeutic intervention. This would require the development of new assays and screening methods that use the compound as a probe for protein interactions.
合成法
The synthesis of 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate involves the reaction of 2-chloro-4-nitrobenzyl alcohol and 2-aminobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The resulting product is purified using column chromatography to obtain the final compound.
科学的研究の応用
2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate is widely used as a fluorescent probe for studying protein dynamics and interactions in biological systems. It is commonly used in fluorescence resonance energy transfer (FRET) assays to monitor protein-protein interactions, protein-ligand interactions, and protein conformational changes. It has also been used in time-resolved FRET experiments to study the kinetics of protein interactions and conformational changes.
特性
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 2-benzamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5/c22-18-12-16(24(27)28)11-10-15(18)13-29-21(26)17-8-4-5-9-19(17)23-20(25)14-6-2-1-3-7-14/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHVYXRFZORIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrobenzyl 2-(benzoylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[(1-hydroxycyclohexyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960972.png)
![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4960993.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)
![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)